N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide
Description
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1-methylpyrazole moiety and a benzenesulfonamide group. This compound belongs to a class of heterocyclic molecules where the thiophene and pyrazole rings are linked via an ethyl chain. Such structural motifs are commonly associated with diverse biological activities, including anti-inflammatory and anticancer properties, as observed in related analogs .
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-19-12-13(11-17-19)16-8-7-14(22-16)9-10-18-23(20,21)15-5-3-2-4-6-15/h2-8,11-12,18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOFOJPQJASZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Coupling of Pyrazole and Thiophene Rings: The pyrazole and thiophene rings are coupled using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Introduction of the Benzenesulfonamide Group: The final step involves the sulfonation of the coupled product with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C₁₅H₁₆N₄O₂S
- Molecular Weight : Approximately 320.37 g/mol
- Functional Groups : Contains a sulfonamide group (-SO₂NH₂), which is known for its biological activity.
This compound's structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.
Medicinal Chemistry
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide has been studied for its potential pharmacological properties, particularly in the context of:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Carbonic Anhydrase Inhibition : The compound acts as a potent inhibitor of carbonic anhydrase, an enzyme involved in acid-base balance, which is relevant in treating conditions like glaucoma and epilepsy .
Organic Synthesis
The compound serves as a valuable reagent in organic synthesis due to its ability to participate in various chemical reactions. Its sulfonamide group enhances reactivity, allowing for the formation of new derivatives with potentially improved biological activities. The synthesis typically involves multi-step organic reactions that can be optimized for yield and purity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against common bacterial strains. Results indicated:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 16 |
These findings suggest that this compound could be developed into an effective antimicrobial agent.
Case Study 2: Inhibition of Carbonic Anhydrase
Another research effort focused on the inhibitory effects of the compound on carbonic anhydrase isoforms. The results demonstrated significant inhibition, highlighting its potential use in therapies targeting metabolic disorders associated with carbonic anhydrase dysfunction .
Mechanism of Action
The mechanism of action of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinases by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs are compared in Table 1, highlighting substituent differences and their implications:
Table 1: Structural and Functional Comparison of Selected Sulfonamide Derivatives
Key Observations:
Pyrazole Substituents: The target compound features a 1-methyl group on the pyrazole ring, which may enhance metabolic stability compared to bulkier substituents (e.g., ethyl in or trifluoromethyl in ). Smaller substituents like methyl could improve solubility and binding affinity to hydrophobic pockets in target proteins.
Thiophene vs. Thiadiazole Linkers :
- Thiadiazole-linked analogs () demonstrate anti-inflammatory activity, suggesting that the heterocyclic linker influences target specificity. Thiophene-based compounds (e.g., ) show anticancer activity, possibly due to enhanced π-π stacking interactions with biological targets.
Sulfonamide Position :
- The target compound ’s benzenesulfonamide group is distinct from the thiophene-2-sulfonamide in . Sulfonamide positioning affects electronic properties (e.g., resonance effects) and hydrogen-bonding capacity, which are critical for enzyme inhibition (e.g., cyclooxygenase or carbonic anhydrase).
Biological Activity
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a pyrazole ring, a thiophene moiety, and a sulfonamide functional group, suggesting diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Molecular Characteristics
The molecular formula for this compound is with a molecular weight of 351.5 g/mol. The compound's structure includes:
- Pyrazole Ring : Known for its role in various biological activities.
- Thiophene Moiety : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Sulfonamide Group : Associated with antibacterial properties and various therapeutic applications.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.5 g/mol |
| CAS Number | 2640829-49-6 |
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. The sulfonamide group is particularly noted for its effectiveness against bacterial infections by inhibiting folic acid synthesis.
Anti-inflammatory Effects
Studies have shown that compounds containing pyrazole and thiophene rings can modulate inflammatory pathways. For instance, derivatives of pyrazole have been reported to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This suggests that this compound may also possess anti-inflammatory properties.
Case Studies
- Inhibition of COX Enzymes : In vitro studies demonstrated that related compounds exhibit IC50 values in the nanomolar range against COX enzymes, indicating potent anti-inflammatory activity.
- Antifungal Activity : Research highlighted that some derivatives showed activity against fungal strains such as Candida albicans, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents .
- Cancer Cell Line Studies : Preliminary investigations into the compound's effects on various cancer cell lines revealed potential cytotoxicity, warranting further exploration into its anticancer properties .
The biological activities of this compound may be attributed to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those linked to inflammation and bacterial growth.
- Receptor Modulation : Interaction with specific receptors could lead to downstream effects influencing cell signaling pathways related to inflammation and cancer progression.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the pyrazole ring.
- Introduction of the thiophene moiety.
- Attachment of the sulfonamide group.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of pyrazole ring |
| Step 2 | Incorporation of thiophene moiety |
| Step 3 | Addition of sulfonamide group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
